molecular formula C8H19NO B2891258 3-Amino-2,4,4-trimethylpentan-1-ol CAS No. 2459962-91-3

3-Amino-2,4,4-trimethylpentan-1-ol

Cat. No.: B2891258
CAS No.: 2459962-91-3
M. Wt: 145.246
InChI Key: FVTJEOFJTJODPA-UHFFFAOYSA-N
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Description

3-Amino-2,4,4-trimethylpentan-1-ol is a branched aliphatic amino alcohol characterized by a hydroxyl group (-OH) at position 1 and an amine (-NH₂) group at position 3 of a pentane backbone, with methyl substituents at positions 2, 4, and 2. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical intermediates. The discrepancy in substituent positions (2,2,4 vs. 2,4,4) highlights the importance of isomer-specific characterization in chemical applications.

Properties

IUPAC Name

3-amino-2,4,4-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-6(5-10)7(9)8(2,3)4/h6-7,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTJEOFJTJODPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,4,4-trimethylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,4-trimethylpentan-1-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4,4-trimethylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-2,4,4-trimethylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,4,4-trimethylpentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-Amino-2,4,4-trimethylpentan-1-ol, based on the provided evidence:

3-Methyl-1-pentanol (CAS 589-35-5)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.18 g/mol
  • Key Features: A primary alcohol with a methyl branch at position 3.
  • Applications : Used as a solvent or intermediate in organic synthesis .

3-Amino-adamantan-1-ol

  • Molecular Formula: C₁₀H₁₇NO (estimated from adamantane backbone)
  • Key Features: Combines a rigid adamantane framework with hydroxyl and amino groups. The adamantane structure enhances thermal stability but limits solubility in polar solvents compared to the aliphatic this compound.
  • Applications: Potential use in drug design due to adamantane’s pharmacokinetic properties .

3,4,4-Trimethyl-1-pentyn-3-ol

  • Molecular Formula : C₈H₁₄O (estimated from IUPAC name)
  • Key Features: Contains a terminal alkyne (-C≡CH) and hydroxyl group. The alkyne enables click chemistry applications, while the hydroxyl group offers hydrogen-bonding capability. The absence of an amino group differentiates its reactivity from the target compound.
  • Applications: Intermediate in synthesizing alkynol-derived polymers or ligands .

3-Amino-2,2,4-trimethylpentan-1-ol (CymitQuimica)

  • Molecular Weight : ~173.3 g/mol (estimated)
  • Key Features: Structural isomer of the target compound with methyl groups at positions 2, 2, and 4. The altered branching may reduce steric hindrance near the amino group compared to the 2,4,4 isomer.
  • Commercial Data : Priced at €837.00/50 mg and €2,500.00/500 mg, indicating high synthesis complexity .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound Not provided C₈H₁₉NO ~157.2 (estimated) -NH₂, -OH Branched aliphatic, 2,4,4-methyl
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O 102.18 -OH Linear chain with 3-methyl branch
3-Amino-adamantan-1-ol Not provided C₁₀H₁₇NO ~167.3 (estimated) -NH₂, -OH Rigid adamantane framework
3,4,4-Trimethyl-1-pentyn-3-ol Not provided C₈H₁₄O ~126.2 (estimated) -OH, -C≡CH Alkyne with trimethyl substitution
3-Amino-2,2,4-trimethylpentan-1-ol Not provided C₈H₁₉NO ~173.3 (estimated) -NH₂, -OH Branched aliphatic, 2,2,4-methyl

Research Findings and Discussion

Hydrogen Bonding: The dual -NH₂ and -OH groups in this compound enhance solubility in polar solvents relative to 3,4,4-Trimethyl-1-pentyn-3-ol, which lacks an amino group .

Commercial Viability: The high cost of 3-Amino-2,2,4-trimethylpentan-1-ol (€2,500.00/500 mg) suggests challenges in large-scale synthesis, a factor likely shared with the 2,4,4 isomer due to similar branching .

Pharmacological Potential: Adamantane-based analogs like 3-Amino-adamantan-1-ol exhibit superior metabolic stability, a trait less pronounced in aliphatic amino alcohols due to faster enzymatic degradation .

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